[(S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3--2-propenyl]Ir(III)
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Overview
Description
[(S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3--2-propenyl]Ir(III) is a useful research compound. Its molecular formula is C49H36IrN2O8P2-2 and its molecular weight is 1035.0 g/mol. The purity is usually 95%.
The exact mass of the compound [(S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3--2-propenyl]Ir(III) is 1035.15761 g/mol and the complexity rating of the compound is 1280. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [(S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3--2-propenyl]Ir(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3--2-propenyl]Ir(III) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Efficiency and Asymmetric Synthesis
Diphosphine ligands, such as those related to the specified complex, have demonstrated significant efficiency in catalytic processes, including copper-catalyzed asymmetric conjugate additions and hydrogenation reactions. These processes are crucial for producing enantiomerically pure compounds, which are vital in pharmaceuticals and fine chemicals manufacturing. For instance, the use of atropisomeric diphosphines in copper-catalyzed 1,4-asymmetric conjugate additions of dialkylzincs to enones has resulted in high regioselectivities and enantioselectivities, showcasing the potential for asymmetric synthesis (Morin et al., 2015).
Luminescence and Sensing
Iridium complexes with diphosphine ligands exhibit promising luminescent properties, which can be exploited in light-emitting devices, sensors, and bioimaging. The modulation of luminescent properties through the strategic design of the ligand sphere around the iridium center opens avenues for creating materials with tailored photophysical characteristics. Enhanced emission and analyte sensing capabilities have been observed in cyclometalated iridium(III) complexes bearing diphosphine chelators, suggesting applications in developing new luminescent materials and sensors (Luo et al., 2013).
Anticancer Activity
The exploration of organometallic complexes for medicinal applications has included studies on iridium complexes with diphosphine ligands for their anticancer activity. Certain iridium complexes have shown significant antiproliferative properties against various cancer cell lines, suggesting their potential as templates for developing new anticancer drugs. The mechanism of action often involves inducing apoptosis in cancer cells, highlighting the therapeutic potential of these complexes (Liu et al., 2019).
Mechanism of Action
Target of Action
Similar compounds, such as ®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthalene , are known to act as ligands for transition metal catalyzed asymmetric reactions .
Mode of Action
It is likely that it interacts with its targets through the phosphino groups, which can form coordinate bonds with transition metals, thereby influencing the reactivity and selectivity of these metals in various reactions .
Biochemical Pathways
Similar compounds have been used in reactions such as hydrogenation, disilylation, and the reduction of aryl ketones, β-keto esters, and α-amino ketones .
Result of Action
Similar compounds have been shown to exhibit high enantioselectivity and reactivity in various organic reactions .
properties
IUPAC Name |
4-cyano-3-nitrobenzene-6-ide-1-carboxylic acid;[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;iridium;prop-1-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H28O4P2.C8H3N2O4.C3H5.Ir/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;9-4-6-2-1-5(8(11)12)3-7(6)10(13)14;1-3-2;/h1-24H,25-26H2;2-3H,(H,11,12);3H,1-2H2;/q;2*-1; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NORGVMHPLCHIQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C=C.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.C1=[C-]C(=CC(=C1C#N)[N+](=O)[O-])C(=O)O.[Ir] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H36IrN2O8P2-2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1035.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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